molecular formula C15H22Cl2N2O B14776908 2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14776908
M. Wt: 317.3 g/mol
InChI Key: GSOVXDQQHZCTFD-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a chiral center, making it optically active and significant in stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide often employs continuous flow processes to enhance efficiency and yield. Photochemical benzylic bromination using in situ generated bromine radicals is one such method that has been optimized for high throughput and mass efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or blocking receptor sites, leading to a cascade of biochemical events that result in its observed effects .

Properties

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-6-5-7-12(16)13(11)17/h5-7,9-10,14H,8,18H2,1-4H3

InChI Key

GSOVXDQQHZCTFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C(C)C)N

Origin of Product

United States

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